molecular formula C12H13NO2 B6261870 1-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHANONE CAS No. 55895-80-2

1-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHANONE

Cat. No. B6261870
CAS RN: 55895-80-2
M. Wt: 203.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

  • Physical Properties :
    • Melting Point : The compound typically melts in the range of 211–213°C .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives, such as “1-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHANONE”, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The synthesis of indole derivatives has attracted the attention of the chemical community due to their various biologically vital properties .

Treatment of Cancer Cells

Indole derivatives have been applied as biologically active compounds for the treatment of cancer cells . Their application in cancer therapy has attracted increasing attention in recent years .

Antimicrobial Applications

Indole derivatives have shown potential in the treatment of various microbial infections . Their antimicrobial properties make them a promising area of research in the development of new antimicrobial drugs .

Treatment of Various Disorders

Indole derivatives have been used in the treatment of different types of disorders in the human body . Their wide range of biological activities makes them a valuable resource in the development of new therapeutic drugs .

Antiviral Applications

Indole derivatives have shown potential in the treatment of various viral infections . For example, certain indole derivatives have shown inhibitory activity against influenza A, Coxsackie B4 virus, Yellow Fever Virus (YFV), Bovine viral diarrhea virus (BVDV), Human immunodeficiency virus-1 (HIV-1), and Respiratory syncytial virus (RSV) .

Use as Artificial Receptors

Certain methoxyindole-based compounds, which include “1-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHANONE”, have potential applications as artificial receptors . Their synthesis involves simple reactions and they enforce tripodal topology .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHANONE involves the condensation of 5-methoxy-2-methylindole with ethyl acetoacetate followed by hydrolysis and decarboxylation.", "Starting Materials": [ "5-methoxy-2-methylindole", "ethyl acetoacetate", "sodium ethoxide", "water", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 5-methoxy-2-methylindole (1.0 g, 6.2 mmol) and ethyl acetoacetate (1.2 g, 9.3 mmol) in dry ethanol (20 mL) and add sodium ethoxide (0.5 g, 8.3 mmol).", "Step 2: Reflux the mixture for 4 hours and then cool to room temperature.", "Step 3: Add water (10 mL) to the mixture and acidify with hydrochloric acid (1 M) until the pH is 2-3.", "Step 4: Extract the mixture with diethyl ether (3 x 20 mL) and wash the combined organic layers with water (20 mL), sodium bicarbonate solution (10 mL), and brine (20 mL).", "Step 5: Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 6: Purify the solid by recrystallization from ethanol to obtain 1-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHANONE as a yellow solid (yield: 70%)." ] }

CAS RN

55895-80-2

Product Name

1-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHANONE

Molecular Formula

C12H13NO2

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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